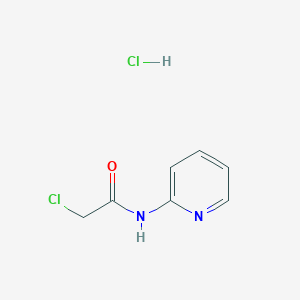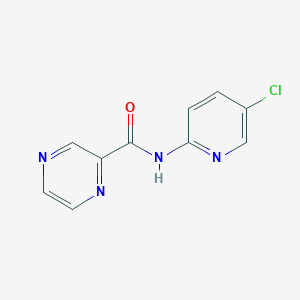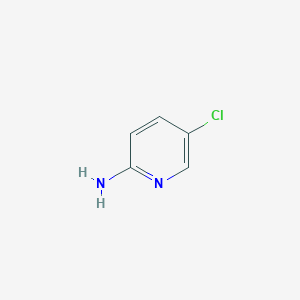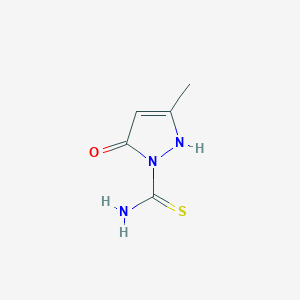
5-Oxorosuvastatin methyl ester
Overview
Description
5-Oxorosuvastatin Methyl Ester is a compound with the molecular formula C23H28FN3O6S and a molecular weight of 493.55 . It is also known by other names such as (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic Acid Methyl Ester . It is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Rosuvastatin .
Molecular Structure Analysis
The molecular structure of 5-Oxorosuvastatin Methyl Ester can be represented by its IUPAC name: methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl (methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate . The structure can be further analyzed using its InChI and SMILES strings .Scientific Research Applications
Pharmaceutical Intermediates
5-Oxorosuvastatin Methyl Ester is a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical products, particularly those related to the statin family of drugs .
Cardiac Drugs and Beta Blockers
This compound belongs to the statins and related drugs category . Statins are commonly used in the treatment of high cholesterol and related cardiac conditions. They work by inhibiting the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the liver.
Proteomics Research
5-Oxorosuvastatin Methyl Ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein interactions with statins or related compounds .
Analytical Development
This compound can be used as a reference standard in analytical development . Reference standards are used in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products .
Method Validation
In addition to analytical development, 5-Oxorosuvastatin Methyl Ester can also be used in method validation . This is the process used to confirm that the analytical procedure employed for a specific test is suitable for its intended use .
Stability and Release Testing
5-Oxorosuvastatin Methyl Ester can be used in stability and release testing . This involves testing the drug substance and drug product under specific conditions over time .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Oxorosuvastatin Methyl Ester, also known as Rosuvastatin, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the production of cholesterol and other compounds involved in lipid metabolism and transport .
Mode of Action
Rosuvastatin competitively inhibits HMG-CoA Reductase, thereby reducing the production of mevalonic acid from HMG-CoA . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism . The overall effect is a decrease in the levels of LDL, sometimes referred to as "bad cholesterol" .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by Rosuvastatin affects the cholesterol biosynthesis pathway . By reducing the production of mevalonic acid, a key intermediate in this pathway, the synthesis of cholesterol is decreased . This leads to a decrease in the levels of LDL and very low-density lipoprotein (VLDL), both of which are involved in lipid metabolism and transport .
Pharmacokinetics
Rosuvastatin has a mean absolute oral availability of 20% , an overall mean total clearance of 28.3 L/h , and an average terminal elimination half-life of approximately 20 hours . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%). There is a small accumulation with repeated dosing .
Result of Action
The result of Rosuvastatin’s action is a significant reduction in the risk of development of cardiovascular disease (CVD) and all-cause mortality . This is achieved through the lowering of LDL levels, which are an important risk factor for the development of CVD .
Action Environment
The action of Rosuvastatin can be influenced by various environmental factors. For instance, its systemic exposure is approximately 1.7-fold higher in healthy Chinese subjects compared to Caucasian subjects . Additionally, the interaction of Rosuvastatin with certain drugs, such as darunavir/ritonavir, erythromycin, fluconazole, and itraconazole, can significantly affect its pharmacokinetics .
properties
IUPAC Name |
methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,18,29H,12-13H2,1-5H3/b11-10+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUNETUXUVEFLH-DOJUMQAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102631 | |
| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxorosuvastatin methyl ester | |
CAS RN |
147118-39-6 | |
| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-, methyl ester, (3R,6E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



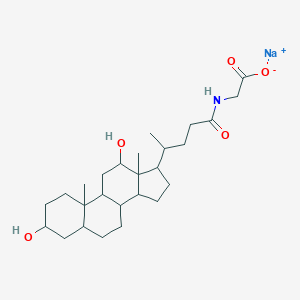




![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)
![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)

